Cas no 948009-23-2 (3-(Trifluoromethyl)oxanthren-1-ylamine)
3-(Trifluoromethyl)oxanthren-1-ylamine Chemical and Physical Properties
Names and Identifiers
-
- [3-(trifluoromethyl)oxanthren-1-yl]amine
- 3-(trifluoromethyl)oxanthren-1-amine
- 3-(Trifluoromethyl)dibenzo[b,e][1,4]dioxin-1-amine
- 3-(trifluoromethyl)dibenzo[b,e]1,4-dioxinylamine
- STK664190
- SBB050356
- ST4142223
- BB 0259570
- 3-(Trifluoromethyl)oxanthren-1-ylamine
-
- MDL: MFCD10038762
- Inchi: 1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2
- InChI Key: XMWPCMDAPYEYFN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2=C(C=1)OC1C=CC=CC=1O2)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 336
- Topological Polar Surface Area: 44.5
3-(Trifluoromethyl)oxanthren-1-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T050455-100mg |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T050455-250mg |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | T050455-500mg |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 500mg |
$ 600.00 | 2022-06-03 | ||
| abcr | AB407674-500 mg |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 500MG |
€313.80 | 2022-08-31 | ||
| abcr | AB407674-1 g |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 1g |
€384.00 | 2022-08-31 | ||
| abcr | AB407674-5 g |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | 5g |
€1,008.00 | 2022-08-31 | ||
| Chemenu | CM530641-1g |
3-(Trifluoromethyl)dibenzo[b,e][1,4]dioxin-1-amine |
948009-23-2 | 97% | 1g |
$320 | 2022-03-01 | |
| abcr | AB407674-1g |
[3-(Trifluoromethyl)oxanthren-1-yl]amine; . |
948009-23-2 | 1g |
€397.00 | 2025-04-14 | ||
| abcr | AB407674-5g |
[3-(Trifluoromethyl)oxanthren-1-yl]amine; . |
948009-23-2 | 5g |
€1037.00 | 2025-04-14 | ||
| A2B Chem LLC | AJ02371-500mg |
[3-(Trifluoromethyl)oxanthren-1-yl]amine |
948009-23-2 | >95% | 500mg |
$523.00 | 2024-07-18 |
3-(Trifluoromethyl)oxanthren-1-ylamine Suppliers
3-(Trifluoromethyl)oxanthren-1-ylamine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-(Trifluoromethyl)oxanthren-1-ylamine
3-(Trifluoromethyl)oxanthren-1-ylamine: A Comprehensive Overview
3-(Trifluoromethyl)oxanthren-1-ylamine (CAS No. 948009-23-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its trifluoromethyl and oxanthrene moieties, exhibits a range of interesting properties that make it a valuable candidate for various applications, from pharmaceuticals to advanced materials.
The trifluoromethyl group is known for its electron-withdrawing effect and high lipophilicity, which can significantly influence the chemical and biological properties of the molecule. In the context of 3-(Trifluoromethyl)oxanthren-1-ylamine, this group enhances the compound's stability and solubility, making it an attractive candidate for drug development. Recent studies have shown that compounds with trifluoromethyl groups can exhibit improved pharmacokinetic profiles, including enhanced bioavailability and reduced metabolic degradation.
The oxanthrene core of 3-(Trifluoromethyl)oxanthren-1-ylamine is a fused ring system consisting of a benzene ring and an oxanthrene moiety. This structure provides a rigid and planar framework, which can be beneficial for molecular recognition and binding interactions. The presence of the amine group at the 1-position further adds to the compound's versatility, as it can participate in various chemical reactions and form hydrogen bonds with other molecules.
In the realm of medicinal chemistry, 3-(Trifluoromethyl)oxanthren-1-ylamine has shown promise as a lead compound for the development of novel therapeutics. Research has focused on its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit kinases, which are key targets in cancer therapy. The ability to modulate these enzymes could lead to new treatments for cancers and other diseases characterized by aberrant kinase activity.
Beyond its pharmaceutical applications, 3-(Trifluoromethyl)oxanthren-1-ylamine has also been explored for its potential in materials science. The rigid and planar structure of the oxanthrene core makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high electron affinity provided by the trifluoromethyl group can enhance charge transport properties, making this compound a promising candidate for developing more efficient electronic devices.
Synthesis of 3-(Trifluoromethyl)oxanthren-1-ylamine typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient routes for producing this compound. For example, metal-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group into the oxanthrene framework. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic processes.
The characterization of 3-(Trifluoromethyl)oxanthren-1-ylamine has been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the molecular structure and properties of the compound, which are crucial for understanding its behavior in different environments.
In conclusion, 3-(Trifluoromethyl)oxanthren-1-ylamine (CAS No. 948009-23-2) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique combination of structural features makes it a valuable candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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